
(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride
Vue d'ensemble
Description
2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride (DCPMDA) is a cyclic amine derivative that has been widely used in scientific research for its unique properties. DCPMDA is an important tool for studying the structure and function of proteins, and its use has been instrumental in the development of new drugs, diagnostics, and therapies. DCPMDA has also been used to study the biochemical and physiological effects of various compounds, as well as to create new laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Chemical Synthesis
This compound has been involved in various synthesis processes. For example, Pajouhesh and Hancock (1984) utilized monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester, leading to the formation of N-methylpalmitamide (Pajouhesh & Hancock, 1984). Similarly, Huang and Wamhoff (1984) studied the 13C NMR spectra of reaction products from ethyl 2-amino-4,5-dihydro-3-furancarboxylates with various amines, including methylamine (Huang & Wamhoff, 1984).
Monoamine Oxidase Inactivation
Silverman and Zieske (1985) explored cyclopropane analogues of phenethylamine, including 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine, as inactivators for monoamine oxidase (MAO) (Silverman & Zieske, 1985).
Synthesis of Novel Macrocycles
Kumar, Guchhait, and Mani (2012) reported the synthesis of novel macrocycles containing N,N-di(pyrrolylmethyl)-N-methylamine moiety, indicating the compound's utility in creating complex molecular structures (Kumar, Guchhait, & Mani, 2012).
Methylamine Dehydrogenase Studies
Cavalieri et al. (2008) focused on methylamine dehydrogenase and its interaction with amicyanin from Paracoccus versutus, an important study in understanding the enzymatic activity involving methylamine (Cavalieri et al., 2008).
Serotonin Receptor Agonists
Zhang et al. (2017) designed N-substituted (2-phenylcyclopropyl)methylamines as selective serotonin 2C receptor agonists, highlighting therapeutic potentials in psychopharmacology (Zhang et al., 2017).
Biochemical and Medicinal Chemistry
CCR5 Antagonist Synthesis
Hashimoto et al. (2002) detailed the synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, illustrating the compound's role in developing treatments for conditions like HIV (Hashimoto et al., 2002).
Novel Enzymatic Cofactor Discovery
McIntire et al. (1991) discovered a novel redox prosthetic group in methylamine dehydrogenase from methylotrophic bacteria, furthering our understanding of enzyme function and structure (McIntire et al., 1991).
Synthesis of Functionalized Alkoxyamines
Hauck, Kuepfert, and Schoening (2015) demonstrated the synthesis of highly substituted [(aminocyclopropyl)methyl]alkoxyamines, indicating potential applications in biologically active intermediates and polymer additives (Hauck, Kuepfert, & Schoening, 2015).
Copper-Catalyzed Aminoboration
Sakae et al. (2014) developed a copper-catalyzed aminoboration process to create (borylmethyl)cyclopropylamines, a step forward in synthesizing potential antidepressants (Sakae et al., 2014).
Peptide Synthesis Protectant
Carpino et al. (2009) introduced the N-dicyclopropylmethyl residue as an amide bond protectant in peptide synthesis, showcasing its utility in complex biochemical processes (Carpino et al., 2009).
Propriétés
IUPAC Name |
N'-(dicyclopropylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12(7-6-11)10(8-2-3-8)9-4-5-9;;/h8-10H,2-7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHVXJFIDEWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(C1CC1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
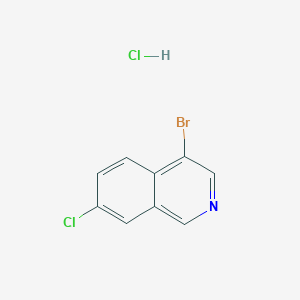
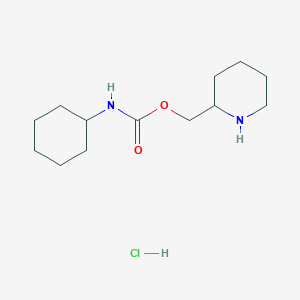
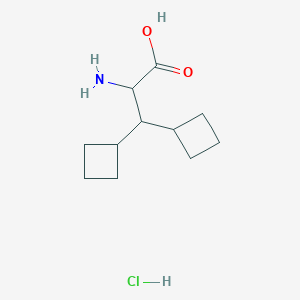

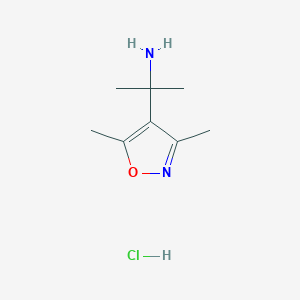
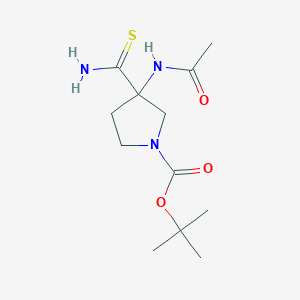
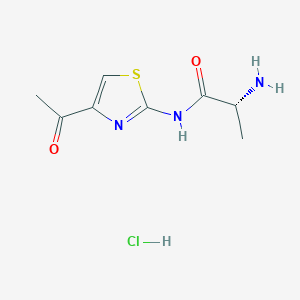


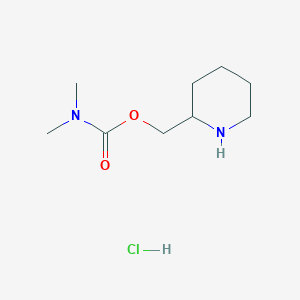
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)

